3,6-Diiodo-1H-indazole

Descripción general

Descripción

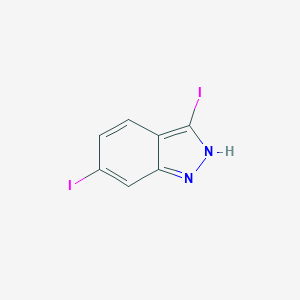

3,6-Diiodo-1H-indazole is a heterocyclic compound with the molecular formula C7H4I2N2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of iodine atoms at the 3 and 6 positions of the indazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-1H-indazole typically involves the iodination of indazole derivatives. One common method is the iodination of 6-iodo-1H-indazole to yield this compound. This reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide in an appropriate solvent like acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Diiodo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the indazole ring.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be obtained.

Oxidation Products: Oxidation can lead to the formation of indazole N-oxides.

Reduction Products: Reduction can yield partially or fully reduced indazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 3,6-Diiodo-1H-Indazole

The synthesis of this compound typically involves halogenation reactions of indazole derivatives or direct iodination methods. The compound can be synthesized via:

- Iodination of Indazole: Utilizing iodine or iodine monochloride in the presence of a suitable solvent.

- Coupling Reactions: Employing palladium-catalyzed cross-coupling reactions to introduce iodine at the 3 and 6 positions of the indazole ring.

These methods allow for the production of this compound in good yields and purity.

Anticancer Properties

This compound has shown promising anticancer activity across various studies:

- Inhibition of Cancer Cell Proliferation: Research indicates that derivatives of indazole, including this compound, exhibit significant anti-proliferative effects against several cancer cell lines. For instance, compounds derived from indazole have demonstrated IC50 values in the nanomolar range against leukemia and colorectal cancer cells .

- Mechanism of Action: The anticancer effects are attributed to their ability to inhibit key signaling pathways involved in cell survival and proliferation. For example, some studies have shown that these compounds can induce apoptosis through modulation of Bcl2 family proteins and p53 pathways .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

FGFRs are critical targets in cancer therapy due to their role in tumor growth and metastasis:

- Potent FGFR Inhibitors: this compound derivatives have been identified as effective inhibitors of FGFRs. For example, certain synthesized derivatives demonstrated IC50 values as low as 15 nM against FGFR1, showcasing their potential as targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects: Modifications at various positions on the indazole ring significantly affect potency and selectivity. For instance, introducing different substituents at the 4 or 5 positions can enhance inhibitory activity against specific kinases or improve selectivity for cancer cells over normal cells .

- Docking Studies: Computational docking studies have provided insights into how these compounds interact with their biological targets at the molecular level. These studies reveal critical interactions between the indazole scaffold and target residues within active sites of enzymes like FGFRs and IDO1 .

Clinical Evaluations

Several studies have progressed to clinical evaluations where indazole derivatives are tested for safety and efficacy:

- IDO1 Inhibition: A notable study highlighted the efficacy of certain indazole derivatives as IDO1 inhibitors with promising results in preclinical models, indicating their potential role in cancer immunotherapy .

Pharmacological Assessments

Pharmacological evaluations have shown that some compounds derived from this compound display excellent tolerability and low toxicity profiles in animal models, paving the way for further clinical development .

Mecanismo De Acción

The mechanism of action of 3,6-Diiodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

6-Iodo-1H-indazole: A mono-iodinated derivative of indazole with different reactivity and applications.

3-Iodo-1H-indazole: Another mono-iodinated derivative with distinct chemical properties.

1H-indazole: The parent compound without iodine substitution, used as a core structure in various synthetic applications.

Uniqueness: 3,6-Diiodo-1H-indazole is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and biological activity. The dual iodination enhances its potential for halogen bonding and increases its versatility in synthetic and medicinal chemistry.

Actividad Biológica

3,6-Diiodo-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of two iodine atoms at the 3 and 6 positions of the indazole ring. This structural modification enhances its biological activity compared to other indazole derivatives. The synthesis typically involves halogenation reactions and can be optimized for yield and purity through various methods such as microwave-assisted synthesis or solvent-free conditions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and an inhibitor of key enzymatic pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:

- In vitro Studies : The compound showed IC50 values in the low micromolar range against breast cancer (MCF7), colorectal cancer (LS174T), and hypopharyngeal carcinoma (FaDu) cells. These values indicate significant cytotoxicity, suggesting that this compound may effectively inhibit tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 2.5 | Induces apoptosis via ERK pathway activation |

| LS174T | 3.0 | Inhibition of WNT signaling |

| FaDu | 1.8 | Suppression of IDO1 expression |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

- Indoleamine 2,3-dioxygenase (IDO1) : A key enzyme in tryptophan metabolism implicated in cancer immune evasion. Studies show that this compound can suppress IDO1 activity, enhancing anticancer immune responses.

Case Study 1: Anticancer Efficacy

A study conducted on hypopharyngeal carcinoma cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis through the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically activating ERK signaling. This finding suggests a promising role for this compound in cancer therapy.

Case Study 2: IDO1 Inhibition

In another investigation focusing on IDO1 inhibition, researchers synthesized derivatives based on the structure of IDO1's active site. Among these derivatives, one showed remarkable potency against IDO1 with an IC50 value significantly lower than that of existing inhibitors. This suggests that modifications to the indazole scaffold can lead to enhanced bioactivity.

Propiedades

IUPAC Name |

3,6-diiodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVJIWVECAQYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619269 | |

| Record name | 3,6-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319472-78-1 | |

| Record name | 3,6-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.